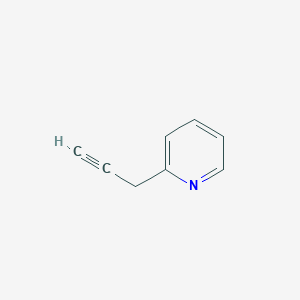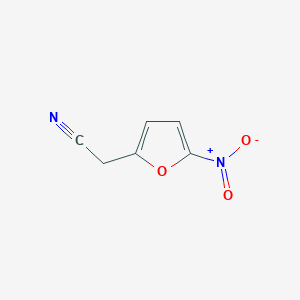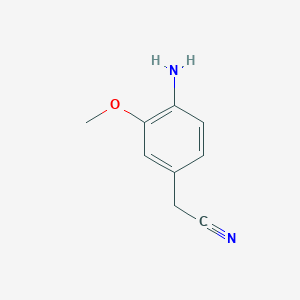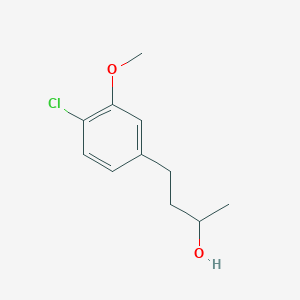
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid is an organic compound with the molecular formula C6H9FO3. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a hydroxyl group attached to a propanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can be achieved through various synthetic routes. One common method involves the use of E. coli coexpressing specific enzymes such as methylmalonyl CoA synthase, methylmalonyl CoA reductase, and malonate transmembrane protein. This biocatalytic approach allows for the production of the compound with high efficiency and environmental benefits .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of biocatalysts in industrial settings offers a sustainable alternative to traditional chemical synthesis methods .
化学反応の分析
Types of Reactions
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols .
科学的研究の応用
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds are often used in drug development due to their enhanced stability and bioavailability. This compound may be explored for its potential therapeutic properties.
作用機序
The mechanism of action of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms .
類似化合物との比較
Similar Compounds
2-Fluoro-3-hydroxypropionic acid: Similar in structure but lacks the cyclopropyl group.
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid: Contains an additional fluorine atom, which may alter its chemical properties and reactivity.
3-Hydroxypropionic acid: Lacks the fluorine atom and cyclopropyl group, resulting in different chemical and biological properties
Uniqueness
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid is unique due to the combination of the cyclopropyl group, fluorine atom, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances stability and bioactivity, while the cyclopropyl group adds rigidity to the molecule, influencing its reactivity and interactions with biological targets .
特性
分子式 |
C6H9FO3 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC名 |
3-cyclopropyl-2-fluoro-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H9FO3/c7-4(6(9)10)5(8)3-1-2-3/h3-5,8H,1-2H2,(H,9,10) |
InChIキー |
FJWCEGMJTZNLNH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C(C(=O)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)






![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)




![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)
